molecular formula C10H6BrCl2N B8672667 8-Bromo-2,4-dichloro-3-methylquinoline

8-Bromo-2,4-dichloro-3-methylquinoline

Katalognummer: B8672667
Molekulargewicht: 290.97 g/mol
InChI-Schlüssel: PNEUMNOYXRQBGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-2,4-dichloro-3-methylquinoline is a halogenated quinoline derivative with a bromine atom at position 8, chlorine atoms at positions 2 and 4, and a methyl group at position 2. The substitution pattern significantly influences its reactivity, solubility, and biological activity, as seen in related compounds.

Eigenschaften

Molekularformel

C10H6BrCl2N

Molekulargewicht

290.97 g/mol

IUPAC-Name

8-bromo-2,4-dichloro-3-methylquinoline

InChI

InChI=1S/C10H6BrCl2N/c1-5-8(12)6-3-2-4-7(11)9(6)14-10(5)13/h2-4H,1H3

InChI-Schlüssel

PNEUMNOYXRQBGW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=C(C(=CC=C2)Br)N=C1Cl)Cl

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Effects

Key structural analogs and their properties are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
8-Bromo-2-methylquinoline Br (C8), CH₃ (C2) C₁₀H₈BrN 230.08 π-π stacking (centroid distance: 3.76 Å); pharmaceutical intermediate
8-Bromo-4-chloro-2-methylquinoline Br (C8), Cl (C4), CH₃ (C2) C₁₀H₇BrClN 264.53 Similar to target compound; used in medicinal chemistry
4-Bromo-8-methoxyquinoline Br (C4), OCH₃ (C8) C₁₀H₈BrNO 254.08 Coplanar non-H atoms; weak C–H⋯π interactions; PET/SPECT imaging applications
8-Bromo-2,4-dichloro-7-methoxyquinoline Br (C8), Cl (C2, C4), OCH₃ (C7) C₁₀H₆BrCl₂NO 306.97 Dichloro substitution enhances electrophilicity; high purity (>95%)

Substituent Effects :

  • Halogens (Br, Cl) : Increase molecular weight and lipophilicity, enhancing membrane permeability. Bromine at C8 improves resistance to metabolic degradation .
  • Methyl/Methoxy Groups : Methyl groups (e.g., C3 or C2) improve steric hindrance, while methoxy groups (e.g., C7 or C8) modulate electronic properties and solubility .

Physicochemical Properties

  • Crystallography: 4-Bromo-8-methoxyquinoline exhibits coplanar non-hydrogen atoms (r.m.s. deviation: 0.0242 Å), stabilizing the molecule via C–H⋯π interactions . In contrast, 8-bromo-2-methylquinoline shows π-π stacking, enhancing crystalline stability .
  • Solubility: Methoxy groups (e.g., in 4-bromo-8-methoxyquinoline) improve aqueous solubility compared to methyl or halogenated analogs .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 8-bromo-2,4-dichloro-3-methylquinoline, and how can purity be optimized?

  • Methodological Answer : A multi-step halogenation approach is typically employed. Begin with the quinoline core and introduce substituents sequentially. For bromination, use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–5°C) to minimize side reactions. Chlorination can be achieved via thionyl chloride or phosphorus oxychloride (POCl₃) under reflux. Methyl groups are introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst (e.g., AlCl₃). Purity optimization requires column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structure of 8-bromo-2,4-dichloro-3-methylquinoline be confirmed using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC experiments. The methyl group at position 3 should appear as a singlet (~δ 2.5 ppm in ¹H NMR). Halogenated carbons (Br, Cl) exhibit deshielding in ¹³C NMR (~δ 120–140 ppm).
  • Mass Spectrometry : Use high-resolution ESI-MS to confirm the molecular ion [M+H]⁺ (expected m/z ~293.9 for C₁₀H₇BrCl₂N).
  • Crystallography : Grow single crystals via slow evaporation of chloroform. Perform X-ray diffraction (XRD) using a Bruker D8 Venture system. Refine the structure with SHELXL (space group determination, thermal parameter adjustment) .

Q. What are the critical parameters for storing and handling this compound to ensure stability?

  • Methodological Answer : Store in amber vials under inert atmosphere (argon) at –20°C to prevent photodegradation and hydrolysis. For handling, use anhydrous solvents (e.g., dried DCM) and gloveboxes to avoid moisture. Conduct periodic stability tests via NMR to detect decomposition (e.g., loss of Br/Cl substituents) .

Advanced Research Questions

Q. How can contradictory NMR and mass spectrometry data be resolved when characterizing halogenated quinoline derivatives?

  • Methodological Answer : Contradictions often arise from isotopic interference (e.g., ⁷⁹Br/⁸¹Br splitting in MS) or solvent adducts.

  • NMR : Use 2D experiments (COSY, NOESY) to resolve overlapping signals. For Br/Cl-induced splitting, increase spectral width in ¹³C NMR.
  • MS : Compare experimental isotopic patterns with theoretical simulations (e.g., using Bruker Compass DataAnalysis). For adducts (e.g., [M+Na]⁺), subtract sodium contributions or use softer ionization (APCI instead of ESI) .

Q. What strategies are effective for optimizing Suzuki-Miyaura cross-coupling reactions involving 8-bromo-2,4-dichloro-3-methylquinoline?

  • Methodological Answer :

  • Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates.
  • Base/Solvent : Employ Cs₂CO₃ in THF/toluene (1:1) to enhance solubility and prevent dehalogenation.
  • Temperature : Optimize via microwave-assisted synthesis (80–100°C, 30 min) to reduce side reactions. Monitor coupling efficiency using LC-MS and isolate products via flash chromatography .

Q. How can computational modeling (DFT or MD) predict the reactivity of 8-bromo-2,4-dichloro-3-methylquinoline in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to calculate electrostatic potential (ESP) maps. Identify electrophilic sites (e.g., C-2/C-4 for Cl substitution).
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO) using GROMACS. Analyze activation energy barriers for SNAr mechanisms at halogenated positions. Validate predictions with experimental kinetic studies .

Q. What experimental design considerations are critical for studying the biological activity of this compound against metalloproteinases?

  • Methodological Answer :

  • Assay Design : Use fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in buffer (pH 7.4, 37°C). Monitor cleavage via fluorescence (λₑₓ = 328 nm, λₑₘ = 393 nm).
  • Controls : Include EDTA to confirm metalloproteinase-specific inhibition.
  • Dose-Response : Test concentrations from 1 nM–100 µM. Calculate IC₅₀ using non-linear regression (GraphPad Prism). Pair with cytotoxicity assays (MTT) to exclude false positives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.